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molecular formula C13H9NS B1203474 2-Phenylbenzothiazole CAS No. 883-93-2

2-Phenylbenzothiazole

Cat. No. B1203474
M. Wt: 211.28 g/mol
InChI Key: XBHOUXSGHYZCNH-UHFFFAOYSA-N
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Patent
US04107169

Procedure details

As in Example 1b, 16.2 g (0.1 mol) of 2-aminothiophenol hydrochloride is reacted at 180° C bath temperature with 19.5 g (0.1 mol) of benzotrichloride (B). By extracting the reaction products with benzene and chromatographing the benzene extract on an Al2O3 column, 7.0 grams of Compound II were obtained, M.P. 105°-110° C (33% of the theory). A small specimen was recrystallized from ethanol: M.P. 113°-114° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[SH:9].[C:10]1([C:16](Cl)(Cl)Cl)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([C:16]2[S:9][C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=3[N:2]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
Cl.NC1=C(C=CC=C1)S
Name
Quantity
19.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
By extracting the reaction products with benzene and chromatographing the benzene
EXTRACTION
Type
EXTRACTION
Details
extract on an Al2O3 column

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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